(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride is a chemical compound characterized by its unique structural features, including both amino and dimethylamino functional groups. This compound is classified as an aminoalcohol and serves as a versatile intermediate in various scientific applications, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is , and it has a molecular weight of 191.10 g/mol.
The synthesis of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of 3-dimethylamino-1-propanol with an appropriate amine. This reaction is often performed under controlled conditions, utilizing a catalyst to facilitate the process while minimizing side reactions.
The molecular structure of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride can be represented using several notations:
InChI=1S/C5H14N2O.2ClH/c1-7(2)5(3-6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H/t5-;;/m0../s1
CN(C)C(CN)CO.Cl.Cl
CN(C)[C@@H](CN)CO.Cl.Cl
These representations highlight the compound's stereochemistry and functional groups.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.10 g/mol |
IUPAC Name | (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride |
InChI Key | RQTDEGVDSGYTLY-XRIGFGBMSA-N |
(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride participates in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by its steric configuration and the electronic properties of the dimethylamino group, which can stabilize positive charges during reactions.
The mechanism of action for (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with specific biological targets:
These interactions are crucial for its potential therapeutic effects and applications in drug development .
The physical properties of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for understanding its behavior in various applications .
(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride finds applications across multiple fields:
This compound's versatility makes it a valuable tool in both academic research and industrial applications.
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: